molecular formula C14H16ClNO B2972467 N-[2-(4-Chlorophenyl)-2-methylpropyl]but-2-ynamide CAS No. 2411273-74-8

N-[2-(4-Chlorophenyl)-2-methylpropyl]but-2-ynamide

Cat. No.: B2972467
CAS No.: 2411273-74-8
M. Wt: 249.74
InChI Key: YGOQKUIXXUKIAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-Chlorophenyl)-2-methylpropyl]but-2-ynamide, also known as Cl-IB-MECA, is a selective adenosine A3 receptor agonist. It has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. In

Mechanism of Action

N-[2-(4-Chlorophenyl)-2-methylpropyl]but-2-ynamide binds selectively to the adenosine A3 receptor, which is found on the surface of various types of cells including immune cells, cancer cells, and neurons. Activation of the adenosine A3 receptor by this compound leads to a cascade of intracellular signaling events, resulting in the observed physiological effects.
Biochemical and Physiological Effects:
Activation of the adenosine A3 receptor by this compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reducing inflammation in the body. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to increase the release of dopamine in the brain, suggesting a potential role in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

N-[2-(4-Chlorophenyl)-2-methylpropyl]but-2-ynamide has several advantages for lab experiments. It is a highly selective adenosine A3 receptor agonist, allowing for specific targeting of this receptor. It is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations as well. Its effects can be dose-dependent, requiring careful titration to achieve the desired physiological effects. Additionally, this compound has a relatively short half-life, requiring frequent dosing in animal studies.

Future Directions

There are several future directions for research on N-[2-(4-Chlorophenyl)-2-methylpropyl]but-2-ynamide. One potential avenue is the development of more potent and selective adenosine A3 receptor agonists. Another area of research is the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential role in the treatment of various diseases.

Synthesis Methods

N-[2-(4-Chlorophenyl)-2-methylpropyl]but-2-ynamide can be synthesized through a multi-step process starting with the reaction of 4-chlorobenzyl cyanide with 2-bromo-2-methylpropane to form 2-(4-chlorobenzyl)-2-methylpropanenitrile. This intermediate is then reacted with propargyl bromide in the presence of a palladium catalyst to form this compound.

Scientific Research Applications

N-[2-(4-Chlorophenyl)-2-methylpropyl]but-2-ynamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. It has also been found to have anti-cancer properties, inhibiting the growth of various types of cancer cells including breast, lung, and colon cancer. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-2-methylpropyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO/c1-4-5-13(17)16-10-14(2,3)11-6-8-12(15)9-7-11/h6-9H,10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOQKUIXXUKIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC(C)(C)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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